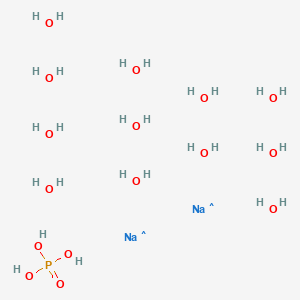

Phosphoric acid disodium dodecahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid disodium dodecahydrate can be synthesized by neutralizing phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H₃PO₄} + 2 \text{NaOH} \rightarrow \text{Na₂HPO₄} + 2 \text{H₂O} ] This reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the product .

Industrial Production Methods

Industrial production of this compound involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to precipitate calcium sulfate: [ \text{CaHPO₄} + \text{NaHSO₄} \rightarrow \text{NaH₂PO₄} + \text{CaSO₄} ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide to form disodium hydrogen phosphate: [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ] The solution is then cooled to crystallize the dodecahydrate form .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid disodium dodecahydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form monosodium phosphate.

Hydrolysis: In aqueous solutions, it can hydrolyze to form phosphoric acid and sodium hydroxide.

Dehydration: Upon heating, it loses water molecules to form anhydrous disodium phosphate.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). Typical conditions involve aqueous solutions and controlled temperatures to ensure desired reaction outcomes .

Major Products

Major products formed from reactions with this compound include monosodium phosphate, phosphoric acid, and anhydrous disodium phosphate .

Scientific Research Applications

Phosphoric acid disodium dodecahydrate has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

Biology: Employed in biological assays and as a component in buffer solutions for biochemical experiments.

Medicine: Utilized in pharmaceutical formulations and as a laxative in medical treatments.

Industry: Applied in water treatment processes, food additives, and as a cleaning agent

Mechanism of Action

The mechanism of action of phosphoric acid disodium dodecahydrate involves its ability to act as a buffering agent, maintaining pH stability in various solutions. It dissociates in water to form sodium ions and hydrogen phosphate ions, which can neutralize acids and bases, thereby stabilizing the pH .

Comparison with Similar Compounds

Phosphoric acid disodium dodecahydrate is compared with other sodium phosphates, such as:

Monosodium phosphate (NaH₂PO₄): More acidic and used in different buffering applications.

Trisodium phosphate (Na₃PO₄): More basic and used in heavy-duty cleaning and water treatment.

Dipotassium phosphate (K₂HPO₄): Similar buffering properties but with potassium ions instead of sodium

This compound is unique due to its high water content and specific hydration state, making it particularly useful in applications requiring precise pH control and solubility .

Properties

Molecular Formula |

H27Na2O16P |

|---|---|

Molecular Weight |

360.16 g/mol |

InChI |

InChI=1S/2Na.H3O4P.12H2O/c;;1-5(2,3)4;;;;;;;;;;;;/h;;(H3,1,2,3,4);12*1H2 |

InChI Key |

FCBXCSMDIVQNDS-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)(O)O.[Na].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)

![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)

![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)

![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)

![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12041606.png)